

physical and chemical properties of ethyl 2-methyl-1H-indole-3-carboxylate

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Compound of Interest

Compound Name: ethyl 2-methyl-1H-indole-3-carboxylate

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An In-depth Technical Guide to **Ethyl 2-Methyl-1H-Indole-3-Carboxylate**

Introduction

Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound belonging to the indole family. The indole nucleus is a prevalent scaffold in numerous natural products, pharmaceuticals, and agrochemicals, making its derivatives, such as the title compound, of significant interest to researchers in medicinal chemistry and drug discovery.^{[1][2]} This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of **ethyl 2-methyl-1H-indole-3-carboxylate**, along with detailed experimental protocols for its synthesis.

Physical and Chemical Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, solid compound under standard conditions. Its key physical and computed properties are summarized in the table below.

Physical Properties

Property	Value	Source
Molecular Formula	C ₁₂ H ₁₃ NO ₂	[3][4][5][6]
Molecular Weight	203.24 g/mol	[4][5][6]
Melting Point	134-136 °C	[3][4][5]
Boiling Point (Predicted)	344.1 ± 22.0 °C	[4]
Density (Predicted)	1.177 ± 0.06 g/cm ³	[4]
pKa (Predicted)	15.99 ± 0.30	[4]
Appearance	Off-white to light brown powder	[7]

Chemical Properties

Ethyl 2-methyl-1H-indole-3-carboxylate is a 2-substituted 1H-indole-3-carboxylate derivative. [5] The indole ring system imparts specific reactivity to the molecule. The presence of the electron-withdrawing ethyl carboxylate group at the 3-position influences the electron density of the pyrrole ring. This compound serves as a versatile intermediate in organic synthesis.

Key Reactivity:

- **Reactant for Heterocycle Synthesis:** It is utilized as a starting material for the preparation of more complex heterocyclic systems. For example, it is a reactant in the synthesis of 2-methyl-3-[5-substituted phenyl-1,3,4-oxadiazol-2-yl]-1H-indoles, which have shown potential as antimicrobial agents.[5]
- **N-Amination Reactions:** It can be used in the synthesis of aminoheterocycles through N-amination reactions involving O-benzoylhydroxylamines.[5]
- **Building Block in Medicinal Chemistry:** The indole scaffold is a "privileged structure" in drug discovery.[1] Derivatives of this compound are explored for various biological activities, including anti-inflammatory and anticancer properties.[7]

Spectral Data

Spectroscopic data is crucial for the structural elucidation and confirmation of **ethyl 2-methyl-1H-indole-3-carboxylate**.

Spectroscopy Type	Data Availability and Notes
¹ H NMR	Spectra are available. The proton NMR would show characteristic signals for the ethyl group (a quartet and a triplet), a singlet for the methyl group, aromatic protons on the benzene ring, and a broad singlet for the N-H proton of the indole ring.[8]
¹³ C NMR	Spectra are available. The carbon NMR would display signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon, and the distinct carbons of the indole ring system.[8]
Mass Spectrometry (MS)	Electron ionization mass spectra are available, which would show the molecular ion peak (M+) corresponding to its molecular weight.[9]
Infrared (IR) Spectroscopy	IR spectra are available and would exhibit characteristic absorption bands for the N-H stretch, C=O stretch of the ester, and C-H and C=C bonds of the aromatic system.[10]

Experimental Protocols & Synthesis

The synthesis of **ethyl 2-methyl-1H-indole-3-carboxylate** can be achieved through several routes. Two prominent methods are detailed below.

Synthesis via Palladium-Catalyzed Cyclization

A modern and efficient method involves an intramolecular palladium-catalyzed oxidative coupling.[8] This approach offers high yields and regioselectivity.

Methodology:

- **Enamine Formation:** An appropriately substituted aniline is reacted with ethyl acetoacetate to form the corresponding enamine intermediate.
- **Cyclization:** The enamine is then subjected to a palladium-catalyzed intramolecular cyclization. This step is often optimized using microwave irradiation, which can significantly reduce reaction times.
- **Work-up and Purification:** After the reaction is complete, the mixture is cooled, and the crude product is purified, typically by flash chromatography or recrystallization, to yield the final **ethyl 2-methyl-1H-indole-3-carboxylate**.^[8]

Synthesis via Japp-Klingemann Reaction & Fischer Indolization

A classic and robust route to indole esters involves the Japp-Klingemann reaction followed by a Fischer indole synthesis.^{[1][11][12]}

Methodology:

- **Diazonium Salt Formation:** Aniline is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt.
- **Japp-Klingemann Reaction:** The freshly prepared diazonium salt is reacted with a β -keto-ester, such as ethyl 2-methylacetoacetate, under basic conditions. This reaction forms a phenylhydrazone intermediate with the elimination of a carboxyl group.^{[11][13]}
- **Fischer Indole Synthesis:** The resulting phenylhydrazone is heated in the presence of a strong acid catalyst (e.g., ethanolic hydrogen chloride, polyphosphoric acid, or zinc chloride).^{[1][11]} This acid-catalyzed intramolecular cyclization with the elimination of ammonia yields the indole ring system.
- **Isolation and Purification:** The reaction mixture is cooled, neutralized, and the product is extracted. The crude product is then purified by recrystallization or column chromatography to afford pure **ethyl 2-methyl-1H-indole-3-carboxylate**.

Visualizations

Logical Workflow for Synthesis

The following diagram illustrates the logical steps involved in the Japp-Klingemann/Fischer Indole synthesis route.

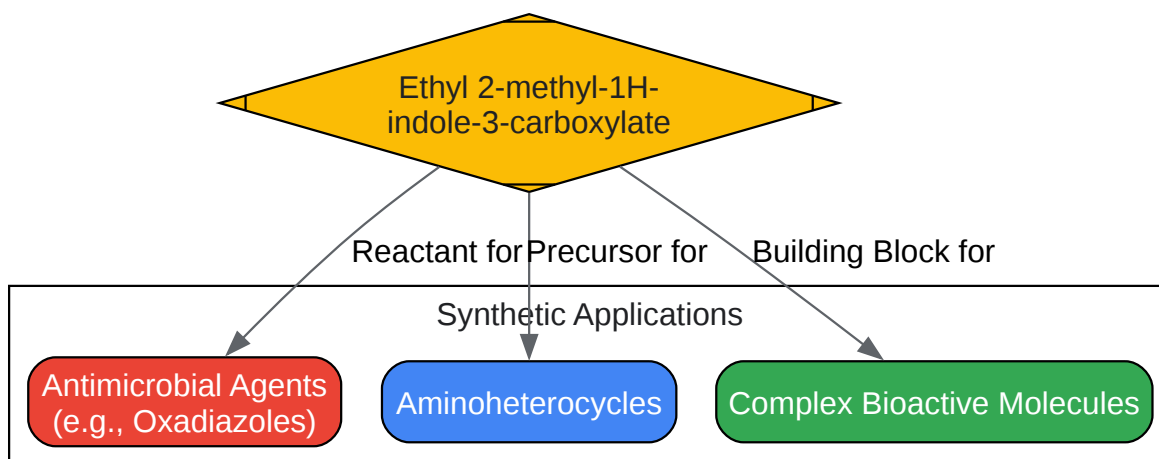


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Caption: Japp-Klingemann/Fischer Indole Synthesis Workflow.

Applications Overview

This diagram shows the central role of **ethyl 2-methyl-1H-indole-3-carboxylate** as a precursor in the synthesis of various functional molecules.



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Caption: Synthetic utility of the title compound.

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